molecular formula C8H10N4O B15273853 (1-Methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

(1-Methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B15273853
M. Wt: 178.19 g/mol
InChI Key: HFDAHVHPHAGGFR-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a methanol group attached to a pyrazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of (1-Methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(1-Methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted pyrazoles and their derivatives .

Scientific Research Applications

(1-Methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research has shown that pyrazole derivatives can act as enzyme inhibitors, making them valuable in drug discovery and development for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

(1-Methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual pyrazole structure, which can enhance its binding affinity to certain biological targets and increase its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(2-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H10N4O/c1-12-7(2-3-11-12)8(13)6-4-9-10-5-6/h2-5,8,13H,1H3,(H,9,10)

InChI Key

HFDAHVHPHAGGFR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C2=CNN=C2)O

Origin of Product

United States

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